![molecular formula C11H10O5 B010778 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid CAS No. 105356-66-9](/img/structure/B10778.png)
4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including reactions like Friedel-Crafts acylation, condensation with diethyl succinate, dehydration, and hydrolysis. For example, the synthesis of a pharmaceutical intermediate with a similar structure to "4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid" achieved a yield of 41.9% with a purity of 99.7%, demonstrating the complexity and efficiency of synthetic pathways in organic chemistry (Yu Ma, 2000).
Molecular Structure Analysis
The molecular structure of "this compound" and its derivatives can be characterized using various spectroscopic techniques. For instance, a novel carboxylic acid derivative was synthesized and characterized by elemental analysis, FT-IR, NMR, mass spectrometry, and single crystal X-ray structural analysis, revealing its dimerization through short intramolecular OH⋯O hydrogen bonds (M. Sirajuddin et al., 2015).
Chemical Reactions and Properties
"this compound" and its analogs participate in a variety of chemical reactions, including interactions with nitrogen-containing nucleophiles to synthesize novel amino acid derivatives and heterocyclic compounds, some of which exhibited antimicrobial activities against different strains of bacteria (S. El-Sakka et al., 2014).
Scientific Research Applications
Inhibitory Effects on Porcine Liver Glycolic Acid Oxidase : Derivatives of 2,4-dioxobutanoic acid, including 4-substituted types, have shown potent inhibitory effects on porcine liver glycolic acid oxidase. This suggests potential applications in medicinal chemistry (Williams et al., 1983).
Induction of Apoptosis in Lymphoid Cells : Methional, derived from 4-methylthio-2-oxobutanoic acid, has been identified as a potent inducer of apoptosis in BAF3 lymphoid cells, indicating its significance in cellular biology and potentially in cancer research (Quash et al., 1995).
Synthesis of Pharmaceutical Intermediates : A study reported the successful synthesis of a compound closely related to 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid, highlighting its application in pharmaceutical intermediate production (Yu Ma, 2000).
Cancer Chemoprevention : Certain derivatives, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, have shown potential as cancer chemopreventive agents, especially in colon and tongue cancers (Curini et al., 2006).
Redox Properties in Chemical Reactions : Alkyl-substituted 4-aryl-2,4-dioxobutanoic acids exhibit interesting redox properties at various pH levels, which could be significant in electrochemical and pharmacological studies (Cvijetić et al., 2017).
Inhibition of Leukotriene D4 and Bronchospasm : Novel benzoheterocyclic derivatives have shown broad inhibitory activity against leukotriene D4 and induced bronchospasm, suggesting their potential in treating respiratory conditions (Musser et al., 1987).
Mechanism of Action
Target of Action
Related compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been shown to interact with gpr41 receptors , which play a crucial role in metabolic homeostasis
Mode of Action
It is likely that this compound, like other similar phenolic acids, interacts with its targets to modulate their activity . This can result in changes in cellular signaling pathways, leading to various downstream effects .
Biochemical Pathways
Related compounds have been shown to influence pathways related to lipid metabolism and protein catabolism
Pharmacokinetics
Studies on related compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid have shown that these compounds undergo rapid metabolism and wide tissue distribution . They are also known to be rapidly converted into conjugates, which are then distributed to various organs .
Result of Action
Related compounds have been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . They have also been shown to improve hepatic glucose and lipid metabolism .
Action Environment
The action, efficacy, and stability of 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds can also influence its action through competitive or synergistic interactions .
Future Directions
properties
IUPAC Name |
4-(3-methoxyphenyl)-2,4-dioxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-16-8-4-2-3-7(5-8)9(12)6-10(13)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUAIOMDWMRIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333518 | |
Record name | 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105356-66-9 | |
Record name | 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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